molecular formula C8H10N4S B13335164 1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine

1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine

Cat. No.: B13335164
M. Wt: 194.26 g/mol
InChI Key: PLEYBNULIRWYNC-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both a pyrazole and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized from a thioamide and an α-haloketone, while the pyrazole ring can be formed from a hydrazine derivative and a 1,3-diketone.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the coupling of the pyrazole and thiazole rings. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of the pyrazole and thiazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

2-methyl-5-(2-methyl-1,3-thiazol-5-yl)pyrazol-3-amine

InChI

InChI=1S/C8H10N4S/c1-5-10-4-7(13-5)6-3-8(9)12(2)11-6/h3-4H,9H2,1-2H3

InChI Key

PLEYBNULIRWYNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C2=NN(C(=C2)N)C

Origin of Product

United States

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